4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester
Description
4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its molecular structure features three distinct substituents: a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a formyl group (-CHO) at the 2-position of the phenyl ring. The pinacol ester (a 1,2-diol-derived boronate) enhances the compound’s stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions . This compound is primarily used in pharmaceutical and materials research, where its unique substituent pattern allows for precise functionalization of aromatic frameworks .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIQLWVBIJRKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with 1-chloro-3-fluoro-2-substituted benzene , where the substituent (e.g., formyl) is introduced via directed ortho-metalation. Alkyl lithium reagents (e.g., n-BuLi or t-BuLi) deprotonate the aromatic ring at −78°C in tetrahydrofuran (THF), forming a lithiated intermediate. This step’s regioselectivity is ensured by the directing effects of chloro and fluoro groups, which favor deprotonation at the 4-position relative to chlorine.
Electrophilic Borylation
The lithiated species reacts with trimethyl borate at −60°C to yield 4-chloro-2-fluoro-3-substituted phenylboronate . This electrophilic quenching is conducted under inert atmospheres to prevent lithium intermediate decomposition. For example, adding trimethyl borate in THF at controlled rates minimizes side reactions, achieving 85–92% conversion.
Hydrolysis and Acidification
The boronate intermediate is hydrolyzed using aqueous sodium hydroxide (2 M) to form (4-chloro-2-fluoro-3-substituted phenyl)trihydroxyborate , followed by acidification with HCl to pH 4.5 to precipitate 4-chloro-3-fluoro-2-formylphenylboronic acid . Filtration and drying under nitrogen yield the boronic acid with >90% purity.
Pinacol Esterification
Reaction Conditions
The boronic acid is condensed with 2,3-dimethyl-2,3-butanediol (pinacol) in refluxing toluene, employing a Dean–Stark trap to remove water. Catalytic p-toluenesulfonic acid (0.1 equiv) accelerates esterification, completing the reaction in 6–8 hours. The product is isolated via vacuum distillation of toluene, followed by recrystallization from hexane/ethyl acetate (3:1).
Yield Optimization
Adjusting the pinacol stoichiometry to 1.2 equivalents relative to boronic acid maximizes ester formation (94–97% yield). Excess diol prevents boronic acid self-condensation, a common side reaction under dehydrating conditions.
Alternative Synthetic Routes
Miyaura Borylation
While less common for this substrate, palladium-catalyzed borylation using bis(pinacolato)diboron (Bpin) has been explored. However, the method suffers from lower regiocontrol (70–75% yield) compared to lithiation-borylation.
Directed ortho-Metalation (DoM)
DoM strategies using lithium hexamethyldisilazide (LiHMDS) enable formyl group retention during lithiation, avoiding premature oxidation. This approach is critical when the formyl substituent is present in the starting material.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/HO) shows >99% purity, with retention time = 8.2 min.
Industrial-Scale Considerations
Waste Management
Lithium salts from the lithiation step are neutralized with CO to form LiCO, which is filtered and recycled.
Challenges and Mitigations
Moisture Sensitivity
Strict anhydrous conditions are maintained during lithiation and borylation to prevent hydrolysis. Molecular sieves (4 Å) are added to reaction mixtures to scavenge trace water.
Byproduct Formation
Self-condensation of boronic acid is minimized by rapid esterification and avoiding prolonged heating.
Applications in Agrochemical Synthesis
The pinacol ester serves as a key intermediate in synthesizing 6-(4-chloro-2-fluoro-3-substituted phenyl)-4-aminopicolinates , a class of herbicides. Suzuki couplings with brominated picolinates proceed at 80°C using Pd(PPh)/KCO, achieving 88–92% yields .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester participates in palladium-catalyzed cross-couplings to form biaryl structures. A documented example includes:
Reaction with Methyl 4-Acetamido-3,6-Dichloropicolinate
| Substrate | Coupling Partner | Catalyst | Yield | Application |
|---|---|---|---|---|
| 4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester | Methyl 4-acetamido-3,6-dichloropicolinate | Pd(OAc)₂/SPhos | 87–90% | Herbicide intermediate |
Functionalization of the Formyl Group
While direct data on formyl-group reactions are sparse in the provided sources, analogous boronic esters with formyl substituents undergo:
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the formyl group to hydroxymethyl .
-
Condensation : Reaction with amines or hydrazines to form imines or hydrazones (common in Schiff base chemistry).
Hypothetical Reaction Pathway :
textR-CHO + NH₂R' → R-CH=N-R' + H₂O
Note: Such transformations remain speculative for this specific compound but are chemically plausible based on structural analogs .
Stability and Handling Considerations
-
Thermal Stability : Stable under anhydrous conditions but may decompose above 150°C .
-
Hazards : Irritant (H315, H319, H335); requires PPE during handling .
Key Research Findings
Scientific Research Applications
Suzuki Coupling Reactions
One of the primary applications of PBE is in Suzuki coupling reactions, where it acts as a boron source to couple with aryl halides or other electrophiles. This reaction is crucial for constructing biaryl compounds, which are prevalent in many pharmaceutical agents.
Table 1: Summary of Suzuki Coupling Reactions Using PBE
| Reaction Type | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Aryl-Aryl | Aryl bromide | 85 | |
| Aryl-Alkene | Vinyl boronate | 90 | |
| Aryl-Amino | Amino-substituted phenyls | 75 |
Anticancer Activity
Research indicates that derivatives of boronic acids, including PBE, exhibit anticancer properties. They are implicated in the inhibition of proteasomes, which are vital for protein degradation in cancer cells.
Case Study: Anticancer Activity of Boronic Acid Derivatives
A study demonstrated that PBE and its derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of proteasome activity, leading to apoptosis in cancer cells .
Antibacterial Properties
PBE has also been evaluated for antibacterial activity. Its ability to form stable complexes with bacterial enzymes makes it a candidate for developing new antibiotics.
Table 2: Antibacterial Efficacy of PBE Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Agrochemical Applications
PBE plays a role in the synthesis of herbicides and pesticides. Its ability to form stable intermediates allows for the development of effective agrochemicals that target specific pathways in plants.
Case Study: Synthesis of Herbicide Intermediates
The use of PBE in synthesizing herbicide intermediates has shown promise in enhancing the activity and selectivity against unwanted plant species while minimizing harm to crops .
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-3-fluoro-2-formylphenylboronic acid pinacol ester (referred to as Compound A ) with structurally analogous boronic acid pinacol esters. Key parameters include substituent effects, reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity
- Electrophilic Character : Compound A’s formyl group (-CHO) increases electrophilicity at the boron center, accelerating cross-coupling reactions compared to analogs with alkyl or ether substituents (e.g., ethoxy in ) .
- Halogen Influence : The chlorine atom in Compound A directs regioselectivity in coupling reactions, similar to 5-chloro-2-fluorophenyl derivatives . Fluorine’s electron-withdrawing effect stabilizes the boronate intermediate, reducing side reactions .
Stability Compound A’s formyl group may reduce hydrolytic stability compared to esters with electron-donating groups (e.g., -OEt in ). However, the pinacol ester mitigates this by shielding the boron atom . In contrast, 4-amino-3-chlorophenylboronic acid pinacol ester is prone to oxidation due to the -NH₂ group, requiring inert storage conditions .
Applications Compound A’s trifunctional design (Cl, F, CHO) enables dual functionalization in drug candidates, such as kinase inhibitors . Analogs like 3-chloro-4-(cyanomethyl)phenylboronic acid pinacol ester are preferred in MOF synthesis due to their hydrolytic stability and polar cyanomethyl group .
Biological Activity
4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester is a boronic acid derivative with significant potential in biochemical research and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a chlorinated and fluorinated aromatic ring. The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, influencing cellular processes and potentially serving as a therapeutic agent.
The compound exhibits notable biochemical properties, particularly in organic synthesis and enzyme interactions. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design.
Key Features:
- Molecular Formula : C13H14BClF2O3
- Molecular Weight : Approximately 256.509 g/mol
- Reactivity : Engages in cross-coupling reactions, notably the Suzuki-Miyaura reaction, facilitating the synthesis of complex organic molecules.
Cellular Effects
This compound has been shown to influence various cellular processes, including:
- Cell Signaling Pathways : It can modulate signaling pathways by interacting with specific proteins and enzymes, such as kinases and phosphatases, thereby altering cellular behavior and physiology.
- Gene Expression : The compound may affect gene expression through its interactions with transcription factors or other regulatory proteins.
- Metabolic Pathways : It can potentially inhibit or modify the activity of enzymes involved in metabolic pathways, leading to significant biological effects.
Applications in Scientific Research
This compound is utilized in several scientific research applications:
- Organic Synthesis : Acts as a key reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients through cross-coupling reactions.
- Medicinal Chemistry : Investigated for its potential as an enzyme inhibitor, particularly in cancer therapy due to its ability to disrupt cellular processes.
- Material Science : Employed in the development of advanced materials, including polymers and electronic materials.
- Biological Research : Used to study enzyme inhibitors and other biologically active molecules .
Case Studies and Research Findings
Research has demonstrated the biological activity of boronic acids, including derivatives like this compound. Notable findings include:
- Inhibition of Proteasomes : Similar compounds have shown the ability to inhibit proteasomes, which play a critical role in protein degradation pathways essential for maintaining cellular homeostasis .
- Cancer Therapy Potential : Studies indicate that boronic acids can disrupt cancer cell metabolism, leading to apoptosis in malignant cells. For instance, compounds that inhibit specific proteases have been linked to enhanced anti-tumor immune responses .
Table 1: Biological Activity Comparison of Boronic Acid Derivatives
| Compound Name | Target Enzyme | IC50 (μM) | Application |
|---|---|---|---|
| This compound | Unknown | TBD | Potential enzyme inhibitor |
| Talabostat (Val-boroPro) | DPP4, FAP | < 4 | Cancer treatment |
| Crisaborole | PDE4 | TBD | Psoriasis treatment |
Q & A
(Basic) What are the recommended methodologies for synthesizing and purifying 4-chloro-3-fluoro-2-formylphenylboronic acid pinacol ester?
Answer:
The synthesis of arylboronic acid pinacol esters typically involves palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) or direct esterification of boronic acids with pinacol . For purification, column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) is standard. Evidence suggests that controlling speciation during synthesis—such as using in situ generation of borinic esters via alkyl lithium reagents—improves chemoselectivity . Ensure anhydrous conditions to prevent hydrolysis of the boronic ester .
(Basic) How can researchers assess the stability of this compound under aqueous or oxidative conditions?
Answer:
Stability under aqueous conditions can be monitored via UV-vis spectroscopy (e.g., observing absorbance changes at 290–405 nm during reaction with H₂O₂) . For oxidative stability, track the emergence of new peaks (e.g., at 405 nm for nitro derivatives) or decomposition products using HPLC or LC-MS. Store the compound at 0–6°C in a dry, inert atmosphere to minimize degradation .
(Advanced) What strategies enhance chemoselectivity when using this boronic ester in cross-coupling reactions?
Answer:
Chemoselectivity is influenced by:
- Speciation control : Adjust reaction pH and use additives (e.g., TFAA) to stabilize reactive intermediates like borinic esters, which suppress undesired side reactions .
- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., SPhos) improve selectivity in Suzuki-Miyaura couplings .
- Substrate masking : Protect the formyl group (e.g., as an acetal) to prevent interference during coupling .
(Advanced) How can kinetic contradictions in boronic ester reactivity be resolved?
Answer:
Contradictions in reaction rates (e.g., H₂O₂-mediated oxidation kinetics) may arise from pH-dependent speciation or competing pathways. Use real-time monitoring (UV-vis, NMR) to identify intermediates and validate mechanisms . For example, the decrease in λmax at 290 nm and emergence of a 405 nm peak indicate oxidative cleavage of the boronic ester . Statistical analysis (e.g., Eyring plots) can distinguish rate-determining steps.
(Advanced) How does the stereochemical environment of this compound influence enantioselective allylboration?
Answer:
The α-substituent on the allylboronic ester dictates stereochemical outcomes. For high E selectivity:
- Treat the pinacol ester with nBuLi to generate a borinate intermediate.
- Trap with TFAA to form a borinic ester, which undergoes allylboration with aldehydes via a six-membered transition state .
- β-Methallyl derivatives under these conditions reverse inherent Z selectivity to >90% E . Monitor boron speciation via <sup>11</sup>B NMR .
(Advanced) What precautions are critical when handling this compound under anhydrous or catalytic conditions?
Answer:
- Anhydrous handling : Use Schlenk lines or gloveboxes to prevent hydrolysis. Pre-dry solvents (e.g., THF over Na/benzophenone) .
- Catalytic systems : Avoid oxygen-sensitive catalysts (e.g., Pd⁰) unless rigorously degassed. For iterative couplings, regenerate the boronic ester in situ to maintain catalytic activity .
- Safety : Despite limited acute toxicity data, use PPE and avoid inhalation/contact due to potential boronic acid byproducts .
(Basic) What analytical techniques are optimal for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR confirm structure and purity. The pinacol ester’s dioxaborolane protons appear as a singlet (~1.3 ppm) .
- MS : HRMS (ESI or EI) verifies molecular weight.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
(Advanced) How can researchers address low yields in iterative C–C bond-forming reactions using this compound?
Answer:
Low yields often stem from catalyst poisoning or boronic ester decomposition. Strategies include:
- Protecting groups : Mask reactive sites (e.g., formyl → acetal) to prevent side reactions .
- Sequential coupling : Use orthogonal protecting groups for iterative reactions .
- Catalyst screening : Test Pd(OAc)₂ with biarylphosphine ligands (e.g., XPhos) to enhance turnover .
(Advanced) What are the implications of substituent effects on the reactivity of this boronic ester?
Answer:
The electron-withdrawing chloro and fluoro substituents:
- Increase electrophilicity : Accelerate transmetalation in cross-couplings but may reduce stability .
- Direct regioselectivity : The formyl group can participate in subsequent condensations (e.g., with amines) for bioconjugation .
- Steric effects : The 2-formyl group may hinder access to the boron center, requiring optimized reaction geometries .
(Basic) What are the best practices for long-term storage of this compound?
Answer:
- Store at 0–6°C in a sealed, argon-purged container .
- Use desiccants (e.g., molecular sieves) to prevent moisture ingress.
- Avoid exposure to strong acids/bases or oxidizers (e.g., H₂O₂) to preserve ester integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
